molecular formula C9H11FN2S B14771573 1-(2-Fluorophenyl)ethylthiourea

1-(2-Fluorophenyl)ethylthiourea

Cat. No.: B14771573
M. Wt: 198.26 g/mol
InChI Key: CUEHDKNJUPWBAE-UHFFFAOYSA-N
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Description

®-1-(1-(2-Fluorophenyl)ethyl)thiourea is a chiral thiourea derivative characterized by the presence of a fluorophenyl group Thiourea compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(1-(2-Fluorophenyl)ethyl)thiourea typically involves the reaction of ®-1-(2-Fluorophenyl)ethylamine with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for thiourea derivatives often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: Thiourea compounds can undergo oxidation to form urea derivatives.

    Reduction: Reduction reactions can convert thiourea to thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiourea structure.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products Formed:

    Oxidation Products: Urea derivatives.

    Reduction Products: Thiol or amine derivatives.

    Substitution Products: Functionalized thiourea derivatives.

Scientific Research Applications

Chemistry: Thiourea derivatives are used as catalysts in various organic reactions, including asymmetric synthesis and cycloaddition reactions.

Biology: In biological research, thiourea compounds are studied for their potential as enzyme inhibitors and their role in modulating biological pathways.

Medicine: Thiourea derivatives have been investigated for their potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.

Industry: In the industrial sector, thiourea compounds are used in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(1-(2-Fluorophenyl)ethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, contributing to its biological activity.

Comparison with Similar Compounds

  • ®-1-(1-Phenylethyl)thiourea
  • ®-1-(1-(4-Fluorophenyl)ethyl)thiourea
  • ®-1-(1-(2-Chlorophenyl)ethyl)thiourea

Comparison: Compared to its analogs, ®-1-(1-(2-Fluorophenyl)ethyl)thiourea exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s metabolic stability and lipophilicity, leading to improved pharmacokinetic properties. Additionally, the chiral nature of the compound allows for enantioselective interactions with biological targets, potentially resulting in higher efficacy and reduced side effects.

Properties

Molecular Formula

C9H11FN2S

Molecular Weight

198.26 g/mol

IUPAC Name

1-(2-fluorophenyl)ethylthiourea

InChI

InChI=1S/C9H11FN2S/c1-6(12-9(11)13)7-4-2-3-5-8(7)10/h2-6H,1H3,(H3,11,12,13)

InChI Key

CUEHDKNJUPWBAE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)NC(=S)N

Origin of Product

United States

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